molecular formula C9H9NO4 B1585340 2'-Hydroxy-5'-methyl-3'-nitroacetophenone CAS No. 66108-30-3

2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Cat. No. B1585340
CAS RN: 66108-30-3
M. Wt: 195.17 g/mol
InChI Key: XSHQMMIEZHWNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Hydroxy-5’-methyl-3’-nitroacetophenone is a nitro derivative of ortho-hydroxy aryl ketone . It is a potential inhibitor of platelet aggregation .


Synthesis Analysis

The synthesis of 2’-Hydroxy-5’-methyl-3’-nitroacetophenone can be achieved by the reaction of nitric acid on 2-hydroxy-5-methylacetophenone in acetic acid . Another method involves the use of palladium acetate and butyric acid in a pressure kettle .


Molecular Structure Analysis

The molecular formula of 2’-Hydroxy-5’-methyl-3’-nitroacetophenone is C9H9NO4 . Its molecular weight is 195.17 . The SMILES string representation is CC(=O)c1cc(C)cc(c1O)N+[O-] .


Physical And Chemical Properties Analysis

The melting point of 2’-Hydroxy-5’-methyl-3’-nitroacetophenone is 133-136 °C . Unfortunately, the search for more physical and chemical properties expired without results.

Scientific Research Applications

Antimicrobial Studies

2’-Hydroxy-5’-methyl-3’-nitroacetophenone has been used in the synthesis of Thiazole Schiff Base Complexes, which have shown promising antimicrobial properties . These complexes have been studied with various metals such as VO(IV), Zr(IV), and UO2(VI) .

Magnetic Studies

In addition to their antimicrobial properties, these Thiazole Schiff Base Complexes also exhibit interesting magnetic properties . This makes 2’-Hydroxy-5’-methyl-3’-nitroacetophenone a valuable compound in the field of magnetic materials research .

Anti-Cancer Activities

2’-Hydroxy-5’-methyl-3’-nitroacetophenone has shown significant anti-human lung cancer properties . It has been found to have low cell viability against several human lung adenocarcinoma cell lines, including LC-2/ad, PC-14, and HLC-1 .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on certain enzymes. Specifically, it has been found to inhibit glutathione reductase (GR) and glutathione S-transferase (GT), enzymes that play crucial roles in cellular processes .

Molecular Modeling

The compound has been used in molecular docking studies to calculate its biological activity against the aforementioned enzymes . This helps in understanding the interaction of the compound with these enzymes at a molecular level .

Antioxidant Properties

2’-Hydroxy-5’-methyl-3’-nitroacetophenone has been found to have significant antioxidant properties . The anti-human lung carcinoma effect of this compound is believed to be due to its antioxidant effects .

Safety and Hazards

2’-Hydroxy-5’-methyl-3’-nitroacetophenone is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(6(2)11)9(12)8(4-5)10(13)14/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHQMMIEZHWNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352944
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-5'-methyl-3'-nitroacetophenone

CAS RN

66108-30-3
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Reactant of Route 2
Reactant of Route 2
2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Reactant of Route 3
Reactant of Route 3
2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Reactant of Route 4
Reactant of Route 4
2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Reactant of Route 5
Reactant of Route 5
2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Reactant of Route 6
Reactant of Route 6
2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.